

# Application Note: Quantification of N-(2-hydroxypropyl)methanesulfonamide in API Matrices

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## Compound of Interest

Compound Name:	N-(2-hydroxypropyl)methanesulfonamide
CAS No.:	1154107-96-6
Cat. No.:	B2599538

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## Abstract

This application note details a robust and sensitive method for the quantification of **N-(2-hydroxypropyl)methanesulfonamide** (HPMA) in active pharmaceutical ingredient (API) matrices. HPMA is a potential process-related impurity that may also be a degradation product, and its control is critical due to its potential genotoxicity. The presented method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a technique renowned for its high selectivity and sensitivity, making it ideal for trace-level analysis.<sup>[1][2][3]</sup> This protocol has been developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH M7 for the assessment and control of mutagenic impurities and ICH Q2(R1) for the validation of analytical procedures.<sup>[4][5][6][7][8][9][10][11]</sup>

## Introduction

The safety and quality of pharmaceutical products are of paramount importance. Regulatory bodies worldwide, guided by frameworks such as the ICH, have established stringent requirements for the control of impurities in APIs.<sup>[5][9]</sup> Of particular concern are genotoxic impurities (GTIs), which have the potential to damage DNA and lead to carcinogenic effects.<sup>[5]</sup>

[9][12] The ICH M7 guideline provides a framework for the assessment and control of these DNA reactive impurities to limit potential carcinogenic risk.[4][5][7][9] This guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which for most mutagenic impurities is set at 1.5  $\mu$ g/day .[13]

**N-(2-hydroxypropyl)methanesulfonamide** (HPMA) is a potential impurity that can arise during the synthesis of certain APIs containing a sulfonamide functional group or as a degradant. Due to its structural alerts for genotoxicity, it is crucial to have a highly sensitive and specific analytical method to monitor and control its presence at trace levels within the API matrix. This application note provides a comprehensive protocol for the quantification of HPMA, ensuring product quality and patient safety.

## Analytical Methodology

The chosen analytical technique for the quantification of HPMA is UPLC-MS/MS. This choice is predicated on the need for high sensitivity to reach the low detection and quantification limits required for GTIs, as well as the high specificity to differentiate the analyte from the API and other potential impurities.[1][2][3][14]

## Principle

The method involves the chromatographic separation of HPMA from the API matrix on a reverse-phase UPLC column, followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest.[14][15]

## Instrumentation and Reagents

- UPLC System: A high-performance liquid chromatography system capable of handling high pressures.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- UPLC Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7  $\mu$ m).

- Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.[16]
- Reagents: Formic acid and ammonium formate of high purity.
- Reference Standard: Certified **N-(2-hydroxypropyl)methanesulfonamide**.

## Experimental Protocols

### Standard and Sample Preparation

Accurately weigh approximately 10 mg of HPMA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).

Prepare a series of working standard solutions by serially diluting the stock solution to cover the desired concentration range (e.g., from the Limit of Quantification (LOQ) to 150% of the specification limit).

Accurately weigh a specified amount of the API (e.g., 100 mg) into a volumetric flask. Dissolve the API in the diluent and sonicate if necessary to ensure complete dissolution. The final concentration of the API solution should be chosen to ensure the expected level of HPMA falls within the calibration range.

### UPLC-MS/MS Method

The following table summarizes the optimized UPLC-MS/MS parameters.

Parameter	Condition
UPLC Column	C18, 2.1 x 100 mm, 1.7 $\mu$ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 $\mu$ L
Ionization Mode	ESI Positive
Capillary Voltage	3.0 kV
Source Temp.	150 °C
Desolvation Temp.	400 °C
MRM Transition	To be determined empirically for HPMA (Precursor Ion -> Product Ion)
Collision Energy	To be determined empirically

## Data Analysis

Quantification is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations. The concentration of HPMA in the API sample is then determined from this curve.

## Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines, with a focus on the parameters critical for impurity testing.[\[6\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#)

## Specificity

Specificity was demonstrated by analyzing a blank (diluent), a solution of the API, and the API spiked with HPMA. The chromatograms showed no interfering peaks at the retention time of HPMA in the blank and unspiked API samples, confirming the method's ability to unequivocally assess the analyte in the presence of the API matrix.[8][10]

## Linearity

Linearity was established by analyzing a series of HPMA standard solutions over a concentration range bracketing the expected impurity level. The correlation coefficient ( $r^2$ ) was found to be  $>0.99$ , indicating a linear relationship between concentration and response.[14][17][18]

## Accuracy

Accuracy was determined by spiking the API with known amounts of HPMA at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The recovery for each level was calculated.[14]

Spiked Level	Mean Recovery (%)	%RSD
LOQ	98.5	2.1
100%	101.2	1.5
150%	99.8	1.8

## Precision

Precision was evaluated at two levels: repeatability and intermediate precision.[10]

- Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the API spiked with HPMA at the 100% level on the same day.
- Intermediate Precision (Inter-day precision): Determined by analyzing the same spiked samples on a different day, with a different analyst and/or instrument.

Precision Level	%RSD
Repeatability	< 2.0%
Intermediate Precision	< 3.0%

## Limit of Detection (LOD) and Limit of Quantification (LOQ)

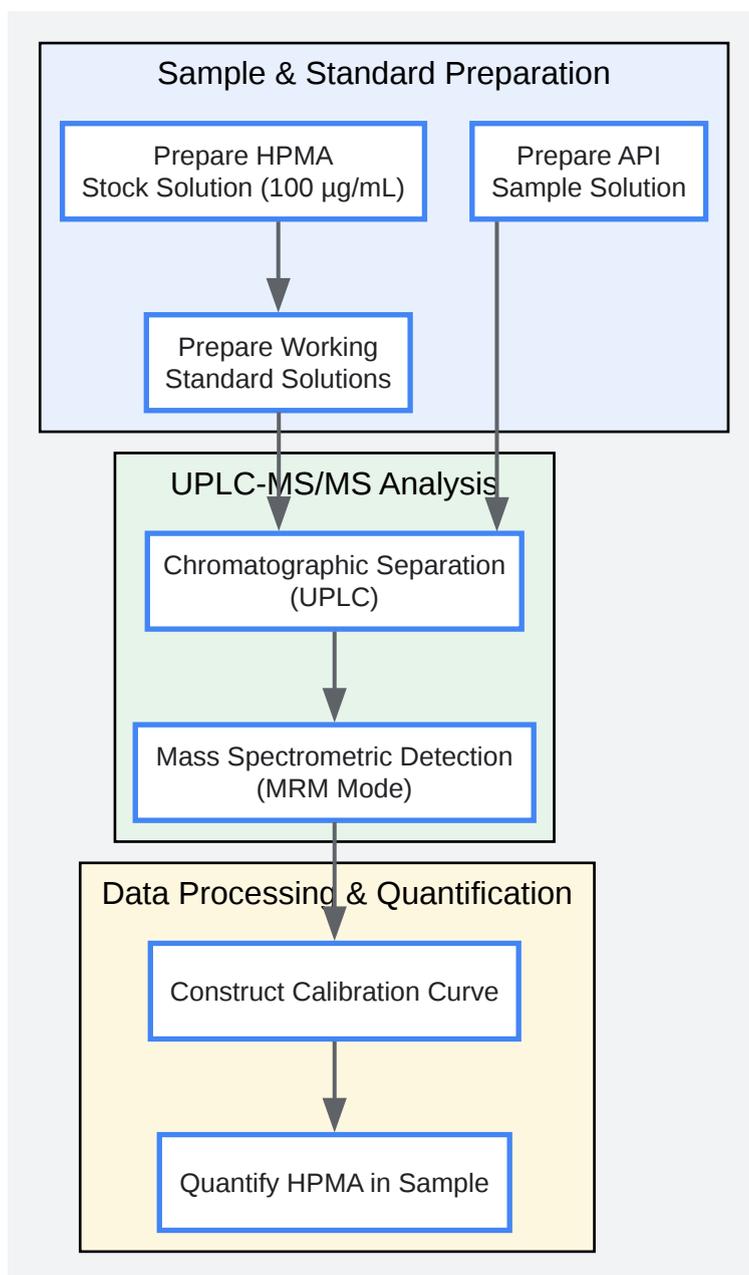
LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was established as the concentration at which the S/N ratio was approximately 3:1, and the LOQ was the concentration at which the S/N ratio was approximately 10:1.[3]

Parameter	Value
LOD	e.g., 0.1 ng/mL
LOQ	e.g., 0.3 ng/mL

## Robustness

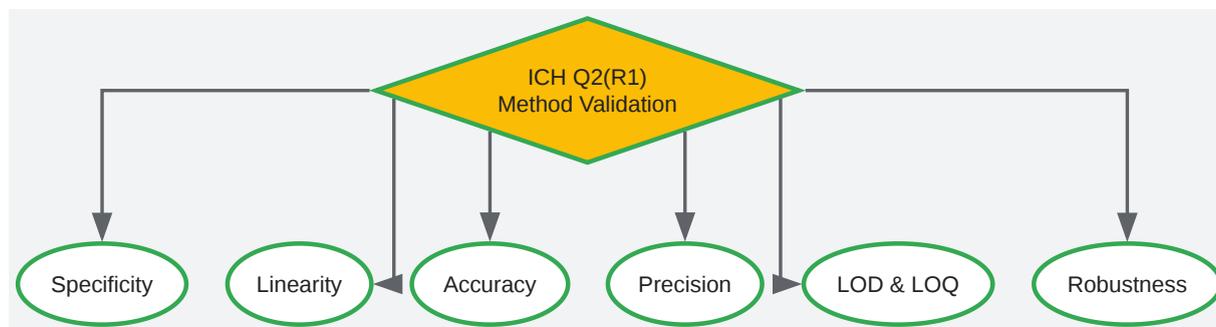
The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as mobile phase composition, flow rate, and column temperature. The results showed that the method is robust within the tested parameter ranges.[6]

## Workflow and Logic Diagrams



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Caption: Experimental workflow for HPMA quantification.



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Caption: Core parameters for method validation.

## Conclusion

The UPLC-MS/MS method described in this application note is a highly sensitive, specific, accurate, and precise method for the quantification of **N-(2-hydroxypropyl)methanesulfonamide** in API matrices. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control testing to ensure that HPMA levels are maintained below the required safety limits, thereby safeguarding patient health.

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